molecular formula C8H7N3O2 B3022832 4-methyl-6-nitro-1H-indazole CAS No. 885520-77-4

4-methyl-6-nitro-1H-indazole

Cat. No. B3022832
M. Wt: 177.16 g/mol
InChI Key: LOUROJHPRPDTSO-UHFFFAOYSA-N
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Description

Crystal and Molecular Structure Analysis

The molecular structure of nitroindazole derivatives has been a subject of interest due to their biological activity. The crystal and molecular structure of various nitroindazole compounds, including 3-bromo-1-methyl-7-nitro-1H-indazole and others, have been characterized using X-ray diffraction and NMR spectroscopy. These studies have shown that the dihedral angles in the crystal structures are consistent with molecular parameters predicted by DFT B3LYP calculations. Intermolecular interactions, such as halogen bonds and hydrogen bonding, play a significant role in the crystal packing of these compounds . Similarly, the structure of 1-methyl-5-nitro-3-phenyl-1H-indazole has been reported, with the indazole ring system and the nitro group being nearly coplanar, and molecules linked by hydrogen bonds and π-π stacking, contributing to a three-dimensional structure .

Synthesis Analysis

The synthesis of nitroindazole derivatives can involve multiple steps, as demonstrated by the synthesis of 4-(benzyloxy)-1H-indazole, which includes hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, starting from 2-methyl-3-nitrophenol. The total yield of this process was reported to be 76.3%, with detailed investigation into the synthesis procedure of intermediate compounds . Another synthesis approach for a 4-nitro-2H-indazole derivative involved crystallization from a petroleum ether/ethyl acetate mixture, highlighting the importance of solvent choice in the synthesis and crystallization of these compounds .

Chemical Reactions Analysis

The reactivity of nitroindazole derivatives can be influenced by their molecular structure. For instance, the presence of a nitro group can facilitate interactions such as N–O···π(imidazole) in certain compounds. The bond lengths and angles within the molecules can indicate the degree of π-electron delocalization or localization, which in turn affects the molecule's reactivity . Additionally, the synthesis of nitroindazole derivatives can lead to the formation of side-products, as seen in the synthesis of 3-methyl-4-nitroisothiazole, where a dinitro-bisisothiazole was produced as a byproduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroindazole derivatives are closely related to their molecular structure. For example, the planarity of the indazole ring system and the orientation of the nitro group can affect the molecule's ability to form intermolecular interactions, which are crucial for the crystal packing and stability of the compound. The vibrational spectra, including infrared and Raman spectra, can provide insights into the stability of molecules arising from hyperconjugative interactions. The frontier molecular orbital and NBO analysis can predict the sites of electron acceptance and detachment, which are essential for understanding the electronic properties of these compounds . The susceptibility of these compounds to reduction and their valence electron excitation can be studied through UV-Vis spectra analysis and measured reduction potentials .

Safety And Hazards

“4-methyl-6-nitro-1H-indazole” is classified as harmful according to the GHS07 classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives, including “4-methyl-6-nitro-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of biological activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-methyl-6-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-8-7(5)4-9-10-8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUROJHPRPDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-nitro-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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